molecular formula C16H10F9IO3S B070695 Diphenyliodanium nonafluorobutane-1-sulfonate CAS No. 194999-82-1

Diphenyliodanium nonafluorobutane-1-sulfonate

Cat. No. B070695
M. Wt: 580.2 g/mol
InChI Key: ORPDKMPYOLFUBA-UHFFFAOYSA-M
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Description

Diphenyliodanium nonafluorobutane-1-sulfonate (PhI(OC(CF3)2SO3)2), also known as PhI(OTf)2, is a powerful oxidizing agent widely used in organic synthesis. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran. PhI(OTf)2 is a versatile reagent that can be used for a variety of synthetic transformations, including the oxidation of alcohols, the conversion of primary amines to nitro compounds, and the synthesis of epoxides.

Mechanism Of Action

The mechanism of action of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 involves the transfer of iodine atoms to the substrate, leading to the formation of iodine(III) species. These species can then react with various functional groups such as alcohols, amines, and sulfides, leading to the formation of the desired products.

Biochemical And Physiological Effects

Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care.

Advantages And Limitations For Lab Experiments

The advantages of using Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 in lab experiments include its high reactivity and selectivity, as well as its compatibility with a wide range of functional groups. However, its limitations include its toxicity and the need for careful handling.

Future Directions

There are several future directions for the use of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 in organic synthesis. One area of interest is the development of more efficient and selective reactions using Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2. Another area of interest is the use of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 in the modification of biomolecules for various applications such as drug delivery and diagnostics. Finally, the development of safer and more environmentally friendly methods for the synthesis of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 is also an important area of research.

Scientific Research Applications

Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 has been widely used in organic synthesis for the preparation of various organic molecules, including natural products, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of fluorescent dyes and in the modification of biomolecules such as proteins and nucleic acids.

properties

CAS RN

194999-82-1

Product Name

Diphenyliodanium nonafluorobutane-1-sulfonate

Molecular Formula

C16H10F9IO3S

Molecular Weight

580.2 g/mol

IUPAC Name

diphenyliodanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

InChI

InChI=1S/C12H10I.C4HF9O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h1-10H;(H,14,15,16)/q+1;/p-1

InChI Key

ORPDKMPYOLFUBA-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F

synonyms

DIPHENYLIODONIUM PERFLUORO-1-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 100 ml of methanol, 3.61 g (0.01 mole) of diphenyliodonium bromide and 1.62 g (0.007 mole) of silver oxide were suspended, then the mixture was reacted at room temperature for 2 hours. To the reaction solution, 4.2 g (0.014 mole) of nonafluorobutanesulfonic acid was added drop-wise at room temperature, followed by reacting at the same temperature for 2 hours while stirring. The thus obtained reaction mixture was filtered and concentrated under reduced pressure, followed by purifying 6.4 g of the residue by column chromatography [Wako gel, C-200; eluent of methylene chloride/methanol=9/1 (v/v)], to obtain 4.6 g of diphenyliodonium nonafluorobutanesulfonate as a colorless crystal. The thus obtained crystal was named acid generator B1. The measurement results of melting point and NMR of acid generator B1 are shown bellow.
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
1.62 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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